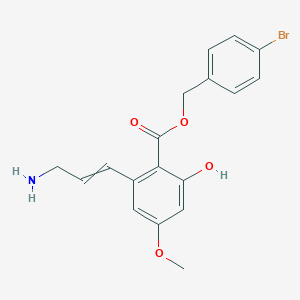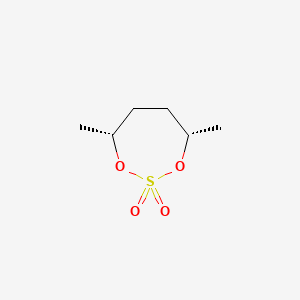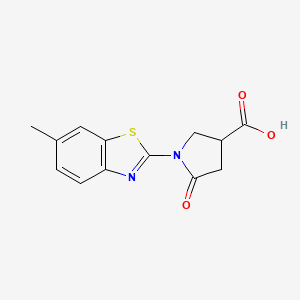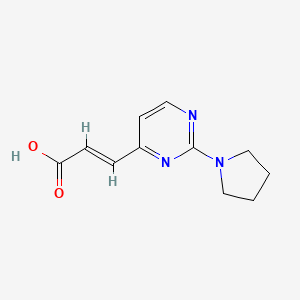
2,6-Naphthyridine-1-carbonitrile
説明
“2,6-Naphthyridine-1-carbonitrile” is a chemical compound. It is part of the naphthyridines family, which are nitrogen-containing heterocyclic compounds . Naphthyridines have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, naphthyridines in general have been studied for their reactivity with various reagents .
科学的研究の応用
Synthesis and Derivative Development
2,6-Naphthyridine-1-carbonitrile and its derivatives exhibit versatile chemical properties, leading to diverse applications in synthetic organic chemistry. The preparation of 1-substituted and 1,4-disubstituted derivatives of 3-amino-2,6-naphthyridine, for instance, is accomplished through base-mediated intramolecular cyclization. These derivatives are further utilized to create pyrrolo[2,3-c]-2,6-naphthyridines via palladium-catalyzed amination, showcasing the compound's potential in complex organic syntheses (Han & Biehl, 2002). Furthermore, extensive structural manipulations of 2-aminopyridine-3-carbonitrile derivatives have led to the creation of various annulated pyridine derivatives, including [1,8]naphthyridine derivatives, highlighting the structural versatility and the potential for creating novel compounds with unique properties (El-Adasy et al., 2013).
Corrosion Inhibition
In the field of materials science, naphthyridine derivatives have demonstrated significant efficacy as corrosion inhibitors. The corrosion inhibition efficiencies of specific naphthyridine derivatives on mild steel in hydrochloric acid have been meticulously analyzed using various methods, indicating high inhibition activities and suggesting the compound's application in protecting industrial materials (Singh et al., 2016). This aspect is further validated by studies demonstrating the inhibition effect of naphthyridine derivatives on N80 steel in hydrochloric acid, underlining the potential of these compounds in extending the lifespan of metals exposed to corrosive environments (Ansari & Quraishi, 2015).
Photovoltaic Applications
The field of renewable energy also benefits from the unique properties of this compound derivatives. Naphthyridine and acridinedione coordinated ruthenium (II) complexes, for example, have been synthesized and utilized in dye-sensitized solar cells. These compounds have shown promising results in improving the efficiency of solar cells, indicating the compound's role in enhancing sustainable energy technologies (Anandan et al., 2004).
Fluorescence Studies
In the realm of optical materials, naphthyridine derivatives have been explored for their fluorescence properties. Compounds such as 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles have been synthesized and their fluorescence quantum yields investigated, paving the way for their potential use in optical and electronic devices (Wu et al., 2010). The structure-fluorescence relationship of these compounds has been studied to optimize their performance as organic fluorescent materials, demonstrating the compound's potential in advanced material science (Wei et al., 2014).
作用機序
Target of Action
Naphthyridines, in general, have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity . For example, certain functionalized naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Naphthyridines have been found to have a broad spectrum of biological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
生化学分析
Biochemical Properties
2,6-Naphthyridine-1-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent inhibitor of c-Met kinase, a protein involved in cancer cell proliferation . The compound’s interaction with c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, the compound affects the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Additionally, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as c-Met kinase, and inhibits their activity . This binding prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways essential for cell growth and survival. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Additionally, this compound can affect the activity of enzymes involved in nucleotide synthesis, leading to disruptions in DNA replication and repair processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within these tissues can influence its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within different cellular compartments .
特性
IUPAC Name |
2,6-naphthyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-2-3-11-6-7(8)1-4-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARXAMKXXAUEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-bromophenyl)methyl 2-acetyloxy-6-[3-(2,5-dioxopyrrol-1-yl)prop-1-enyl]-4-methoxybenzoate](/img/structure/B1413662.png)






![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)



![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

